molecular formula C17H14N4S3 B13179856 5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-53-3

5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13179856
CAS No.: 116710-53-3
M. Wt: 370.5 g/mol
InChI Key: LXGMSKVXSZRJRP-UHFFFAOYSA-N
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Description

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzothiazole moiety linked to a triazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, would apply to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or sulfides.

Scientific Research Applications

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its anti-tubercular application, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing the synthesis of essential cell wall components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of a benzothiazole moiety and a triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the DprE1 enzyme with high potency makes it a promising candidate for anti-tubercular drug development .

Biological Activity

5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol is a synthetic compound belonging to the class of substituted 1,2,4-triazoles. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4S3C_{17}H_{14}N_{4}S_{3} with a molecular weight of 370.51 g/mol. The structure features a benzothiazole moiety linked through a sulfanylmethyl group to a benzyl-substituted triazole, which contributes to its unique chemical properties and biological activities .

Anticancer Properties

Research indicates that compounds in the triazole class, including this compound, exhibit significant anticancer activity. Studies have demonstrated their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
  • Results : It was found to significantly inhibit cell proliferation and promote apoptosis at concentrations of 1, 2, and 4 μM. The compound also induced cell cycle arrest and decreased the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

The mechanism underlying the anticancer effects involves modulation of key signaling pathways:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit both AKT and ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells. This dual action suggests a promising therapeutic strategy for targeting cancer .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl group; benzothiazole moietyAnticancer, anti-inflammatory
5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiolPhenyl group instead of benzylSimilar anticancer properties; potential variations in potency
Other benzothiazole derivativesVarious substitutions on the benzothiazole ringDiverse activities including antibacterial and antiparasitic effects

This table highlights how structural variations can influence biological activity and therapeutic potential.

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives. One notable study synthesized a series of compounds similar to our target compound and evaluated their biological activities:

  • Study on Compound B7 : This derivative exhibited significant anticancer effects by inhibiting proliferation in A431 and A549 cells while also reducing inflammatory cytokine levels.
  • Mechanistic Insights : The study revealed that B7's effectiveness was linked to its ability to interfere with critical signaling pathways involved in cancer progression .

Properties

CAS No.

116710-53-3

Molecular Formula

C17H14N4S3

Molecular Weight

370.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14N4S3/c22-16-20-19-15(21(16)10-12-6-2-1-3-7-12)11-23-17-18-13-8-4-5-9-14(13)24-17/h1-9H,10-11H2,(H,20,22)

InChI Key

LXGMSKVXSZRJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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